D-Glyceric acid (sodium)

Description

Historical Perspectives on D-Glyceric Acid Discovery and Early Investigations

The history of glyceric acid dates back to the 19th century with early reports on its synthesis and characterization. In 1861, the Russian chemist Friedrich Konrad Beilstein documented the synthesis of glyceric acid through the oxidation of glycerol (B35011) with nitrous acid. acs.org This reaction was independently reported by Eduard Mulder at the University of Utrecht in 1876. acs.org These early preparations typically yielded a racemic mixture, known as DL-glyceric acid. acs.org

A significant advancement in the study of glyceric acid came in 1903 when Alex. McKenzie and Arthur Harden demonstrated the resolution of the racemic mixture. acs.org They discovered that microorganisms such as Penicillium and Aspergillus could selectively consume one of the enantiomers, allowing for the isolation of D-glyceric acid. acs.org This microbiological resolution was a crucial step in understanding the stereochemistry of glyceric acid and its distinct biological roles. Further research in the 20th century continued to elucidate the metabolic pathways involving D-glyceric acid, with a notable discovery in 1954 by Isherwood, Chen, and Mapson, who isolated D-glyceric acid from cress seedlings and investigated its connection to the synthesis of L-ascorbic acid. portlandpress.com The first reported case of D-glyceric aciduria, a metabolic disorder characterized by elevated levels of D-glyceric acid, was in 1974. scielo.brscielo.br

Contemporary Significance in Biochemical and Biotechnological Research

In recent years, the significance of D-glyceric acid and its sodium salt has expanded considerably, driven by advancements in biotechnology and a growing demand for bio-based chemicals. researchgate.netnih.gov A primary focus of contemporary research is the efficient and sustainable production of D-glyceric acid, moving away from chemical synthesis towards biotechnological methods.

The increased production of biodiesel has led to a surplus of crude glycerol, a major byproduct, making its conversion into value-added chemicals like D-glyceric acid an economically and environmentally attractive prospect. nih.govsrce.hr Researchers have explored various microorganisms for their ability to convert glycerol into D-glyceric acid. Acetic acid bacteria, particularly species of Gluconobacter and Acetobacter, have been extensively studied for this purpose. researchgate.netnih.gov For instance, strains of Gluconobacter frateurii and Acetobacter tropicalis have shown high productivity in converting glycerol to D-glyceric acid. nih.govmit.edu Optimization of fermentation conditions, such as initial glycerol concentration and aeration rate, has led to significant yields. nih.gov

To address challenges such as substrate inhibition at high glycerol concentrations, researchers have developed innovative strategies. A two-step culture strategy, for example, involves an initial phase focused on biomass accumulation followed by a whole-cell biocatalysis stage for D-glyceric acid production. srce.hr

Metabolic engineering of microorganisms like Escherichia coli has also emerged as a powerful approach to enhance D-glyceric acid production. mit.eduoup.comnih.gov By introducing heterologous genes and inactivating competing metabolic pathways, researchers have successfully engineered E. coli strains capable of producing D-glyceric acid from alternative feedstocks like D-galacturonate, a component of pectin (B1162225) found in food waste. mit.eduoup.com This approach not only improves the yield and enantiomeric purity of D-glyceric acid but also contributes to a circular bioeconomy by valorizing waste streams. mit.eduoup.com

The table below summarizes key research findings on the biotechnological production of D-Glyceric Acid.

| Microorganism | Substrate | Production Strategy | Titer (g/L) | Molar Yield (%) | Reference |

| Gluconobacter frateurii | Glycerol | Optimization of initial glycerol concentration and aeration | >80 | Not Reported | nih.gov |

| Acetobacter tropicalis | Glycerol | Two-step culture strategy | 6.98 | Not Reported | srce.hr |

| Escherichia coli (mutant strain) | D-galacturonate | Metabolic engineering | 4.8 | 83 | mit.eduoup.com |

| Gluconobacter sp. NBRC3259 | Raw Glycerol | Fermentation | Not Reported | Not Reported | mit.edu |

| Acetobacter tropicalis NBRC16470 | Glycerol | Optimized fermentation in a jar fermentor | 22.7 | Not Reported | ebi.ac.uk |

Beyond its production, D-glyceric acid is a subject of interest in biochemical research due to its role as an endogenous metabolite and its potential biological activities. ontosight.aimedchemexpress.com It is an intermediate in the catabolism of serine and fructose (B13574). scielo.brmetabolicsupportuk.org Studies have investigated its effects on mitochondrial metabolism, suggesting it may play a role in cellular energy regulation. researchgate.netfrontiersin.org Its derivatives, such as 2,3-diphospho-D-glyceric acid, are crucial metabolites in glycolysis. scbt.com The sodium salt of D-2(3)-phosphoglyceric acid is also commercially available for research purposes. scbt.com

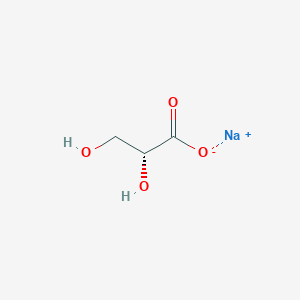

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H5NaO4 |

|---|---|

Molecular Weight |

128.06 g/mol |

IUPAC Name |

sodium;(2R)-2,3-dihydroxypropanoate |

InChI |

InChI=1S/C3H6O4.Na/c4-1-2(5)3(6)7;/h2,4-5H,1H2,(H,6,7);/q;+1/p-1/t2-;/m1./s1 |

InChI Key |

IUEMQUIQAPPJDL-HSHFZTNMSA-M |

Isomeric SMILES |

C([C@H](C(=O)[O-])O)O.[Na+] |

Canonical SMILES |

C(C(C(=O)[O-])O)O.[Na+] |

Origin of Product |

United States |

Biochemical Pathways and Enzymology of D Glyceric Acid

Central Role in Intermediary Metabolism

D-Glyceric acid is not an isolated molecule but rather a crucial junction point, integrated within fundamental metabolic pathways. Its strategic position allows for the channeling of carbon skeletons between carbohydrate, amino acid, and lipid metabolism.

Integration within Glycolytic and Gluconeogenic Pathways

D-Glyceric acid is closely connected to glycolysis and gluconeogenesis, the central pathways of glucose breakdown and synthesis, respectively. The link is established through its phosphorylated derivative, 2-phosphoglycerate. D-Glyceric acid can be phosphorylated by the enzyme D-glycerate kinase to form 2-phosphoglycerate, which is a direct intermediate in the later stages of glycolysis. wikipedia.orgmhmedical.com This allows carbon atoms from other metabolic sources that produce D-Glyceric acid to be funneled into energy production or, via the reversal of glycolysis (gluconeogenesis), to be used for glucose synthesis. scielo.br

The conversion of D-glyceraldehyde to D-Glyceric acid is catalyzed by aldehyde dehydrogenase, and D-Glyceric acid is subsequently phosphorylated by liver D-glycerate 2-kinase to 2-phosphoglyceric acid, an intermediate of the glycolytic pathway. scielo.brredalyc.org This represents a significant entry point into central carbohydrate metabolism.

Interconnections with Serine and Fructose (B13574) Catabolism

D-Glyceric acid is a key intermediate in the catabolism (breakdown) of the amino acid serine. wikipedia.orgmetabolicsupportuk.org Serine can be converted to hydroxypyruvate through transamination. Hydroxypyruvate is then reduced by D-glycerate dehydrogenase to form D-Glyceric acid. scielo.br This pathway provides a route for the carbon skeleton of serine to enter central metabolism.

Furthermore, D-Glyceric acid plays a role in fructose metabolism. mhmedical.commetabolicsupportuk.org Fructose is phosphorylated to fructose-1-phosphate (B91348) and then cleaved by aldolase (B8822740) B into dihydroxyacetone phosphate (B84403) and D-glyceraldehyde. scielo.br While a significant portion of D-glyceraldehyde is phosphorylated to enter glycolysis directly, a fraction can be oxidized to D-Glyceric acid. scielo.brredalyc.org This connection highlights another avenue through which dietary sugars can be processed via D-Glyceric acid.

Position in Glycerol (B35011) Metabolic Networks

Glycerol, primarily derived from the breakdown of triglycerides (fats), can be metabolized through a pathway involving D-Glyceric acid. ontosight.aiontosight.ai Glycerol can be oxidized to D-glyceraldehyde, which is then further oxidized to D-Glyceric acid. ebi.ac.uk This metabolic link is crucial for utilizing the glycerol backbone of lipids for energy production or gluconeogenesis, integrating fat and carbohydrate metabolism.

Enzymatic Transformations of D-Glyceric Acid

The metabolic fate of D-Glyceric acid is dictated by the action of specific enzymes that catalyze its formation and conversion. These enzymatic reactions are critical control points in the pathways in which D-Glyceric acid participates.

D-Glycerate Kinase Activity and Phosphorylation Mechanisms

D-glycerate kinase is a pivotal enzyme that catalyzes the phosphorylation of D-Glyceric acid. wikipedia.orgwikipedia.org This reaction utilizes a molecule of ATP to transfer a phosphate group to D-Glyceric acid, yielding either 2-phospho-(R)-glycerate or 3-phospho-(R)-glycerate, depending on the specific type of glycerate kinase. wikipedia.org The formation of 2-phosphoglycerate is particularly significant as it directly enters the glycolytic pathway. researchgate.net

The systematic name for this enzyme class is ATP:(R)-glycerate 3-phosphotransferase. wikipedia.org A deficiency in D-glycerate kinase activity leads to the accumulation of D-Glyceric acid, a condition known as D-glyceric aciduria. wikipedia.orgmetabolicsupportuk.org

Aldehyde Dehydrogenase-Mediated Conversions of D-Glyceraldehyde

Aldehyde dehydrogenases (ALDH) are a group of enzymes responsible for oxidizing aldehydes to their corresponding carboxylic acids. In the context of D-Glyceric acid metabolism, ALDH catalyzes the conversion of D-glyceraldehyde to D-Glyceric acid. scielo.brredalyc.org This reaction is a key step in the metabolic pathways of fructose and glycerol that lead to the formation of D-Glyceric acid. frontiersin.orgnih.gov Some aldehyde dehydrogenase enzymes are located in the mitochondria. frontiersin.orgnih.gov The enzyme from Thermoplasma acidophilum has been shown to be highly specific for the oxidation of D-glyceraldehyde to D-glycerate. plos.org

Data Tables

Table 1: Key Enzymes in D-Glyceric Acid Metabolism

| Enzyme | EC Number | Reaction Catalyzed | Metabolic Pathway(s) |

| D-Glycerate Kinase | 2.7.1.31 | D-Glyceric acid + ATP → 2-Phosphoglycerate + ADP | Glycolysis, Serine Catabolism, Fructose Catabolism |

| Aldehyde Dehydrogenase | 1.2.1.3 (general) | D-Glyceraldehyde + NAD⁺ + H₂O → D-Glyceric acid + NADH + H⁺ | Fructose Catabolism, Glycerol Metabolism |

| D-Glycerate Dehydrogenase | 1.1.1.29 | Hydroxypyruvate + NADH + H⁺ ⇌ D-Glyceric acid + NAD⁺ | Serine Catabolism |

| Aldolase B | 4.1.2.13 | Fructose-1-phosphate ⇌ Dihydroxyacetone phosphate + D-Glyceraldehyde | Fructose Catabolism |

Table 2: Metabolic Pathways Interconnected with D-Glyceric Acid

| Pathway | Key Intermediate(s) | Connection to D-Glyceric Acid |

| Glycolysis/Gluconeogenesis | 2-Phosphoglycerate | D-Glyceric acid is phosphorylated to 2-phosphoglycerate, an intermediate in these pathways. wikipedia.orgscielo.br |

| Serine Catabolism | Hydroxypyruvate | Hydroxypyruvate is reduced to form D-Glyceric acid. scielo.br |

| Fructose Catabolism | D-Glyceraldehyde | D-Glyceraldehyde, a product of fructose breakdown, can be oxidized to D-Glyceric acid. scielo.brredalyc.org |

| Glycerol Metabolism | D-Glyceraldehyde | Glycerol is converted to D-glyceraldehyde, which is then oxidized to D-Glyceric acid. ontosight.aiebi.ac.uk |

D-Glycerate Dehydrogenase and Hydroxypyruvate Redox Reactions

D-glycerate dehydrogenase (GDH) is a key enzyme that catalyzes the reversible conversion of D-glycerate to hydroxypyruvate. ebi.ac.ukwikipedia.org This reaction is dependent on the cofactor NAD(P)+/NAD(P)H. wikipedia.orgmdpi.com Specifically, GDH facilitates the NADH-dependent reduction of hydroxypyruvate to form D-glycerate. ebi.ac.uk The enzyme exhibits stereospecificity, meaning it acts on a specific isomer of the substrate. In this case, the hydride from NADH is transferred to the Si face of the hydroxypyruvate molecule, resulting in the formation of the D-glycerate isomer exclusively. ebi.ac.uk

The reaction mechanism is thought to involve a histidine imidazole (B134444) group acting as a general acid. ebi.ac.uk This group donates a proton to the forming alkoxide of the product as a hydride from NADH attacks the carbonyl carbon of hydroxypyruvate. ebi.ac.uk

In humans, the enzyme with glycerate dehydrogenase activity is known as glyoxylate (B1226380) reductase/hydroxypyruvate reductase (GRHPR). wikipedia.org This enzyme is primarily found in the liver and favors the production of D-glycerate under normal physiological conditions. wikipedia.org The D-glycerate can then be converted to 2-phosphoglycerate and enter glycolysis or gluconeogenesis. wikipedia.org GRHPR can use either NADH or NADPH as a coenzyme, which provides a metabolic advantage. wikipedia.org

Other Enzymatic Systems in D-Glycerate Biotransformation

Besides D-glycerate dehydrogenase, other enzymes are involved in the biotransformation of D-glycerate. One such enzyme is glycerate kinase , which catalyzes the conversion of D-glycerate to 2-phosphoglycerate. ontosight.aiwikipedia.org This is a crucial step in the catabolism of serine and fructose. metabolicsupportuk.orgresearchgate.net

In some microorganisms, novel enzymatic pathways for D-glycerate production have been discovered. For instance, a strain of Pseudomonas sp. was found to express an L-tartrate decarboxylase that directly converts L-tartrate to D-glycerate without the need for cofactors.

Furthermore, in vitro enzymatic cascades have been developed for the biotransformation of glycerol to other valuable chemicals, where D-glycerate is an intermediate. d-nb.info For example, a system using alditol oxidase, dihydroxy acid dehydratase, and catalase can convert glycerol to pyruvate (B1213749) via D-glycerate. d-nb.info Researchers have also identified and utilized more efficient dehydratases, such as the one from Paralcaligenes ureilyticus (PuDHT), to improve the conversion rate of D-glycerate to pyruvate. acs.orgresearchgate.net

The table below summarizes some of the key enzymes involved in D-glycerate metabolism.

Metabolic Dysregulation and D-Glyceric Aciduria

Biochemical Basis of D-Glycerate Kinase Deficiency

D-Glyceric aciduria is a rare inherited metabolic disorder characterized by the accumulation and high excretion of D-glyceric acid. metabolicsupportuk.orgscielo.br The primary biochemical defect underlying this condition is the deficiency of the enzyme D-glycerate kinase . metabolicsupportuk.orgnih.gov This enzyme is responsible for the phosphorylation of D-glycerate to 2-phosphoglycerate, a reaction that is part of the catabolic pathways of the amino acid serine and, to a lesser degree, fructose. metabolicsupportuk.orgresearchgate.netscielo.br

When D-glycerate kinase is deficient, the conversion of D-glycerate is blocked. metabolicsupportuk.org This leads to the accumulation of D-glycerate in bodily fluids and tissues, which is then excreted in the urine. ontosight.aiwikipedia.org The diagnosis of D-glyceric aciduria is typically confirmed by detecting elevated levels of D-glyceric acid in the urine through organic acid analysis. metabolicsupportuk.orgrupahealth.com

Genetic Architecture of D-Glyceric Aciduria: Focus on the GLYCTK Gene

D-Glyceric aciduria is an autosomal recessive disorder, meaning an individual must inherit two copies of the mutated gene, one from each parent, to be affected. wikipedia.orgmetabolicsupportuk.org The gene responsible for D-glycerate kinase deficiency is the GLYCTK gene . metabolicsupportuk.orgnih.govrupahealth.com This gene provides the instructions for producing the glycerate kinase enzyme. metabolicsupportuk.org

Research has identified several mutations within the GLYCTK gene that lead to D-glyceric aciduria. nih.gov These mutations can include deletions and missense mutations, which result in a non-functional or absent glycerate kinase enzyme. nih.gov For example, homozygous mutations in exon 5 of the GLYCTK gene have been reported in patients with D-glycerate kinase deficiency. nih.gov Studies involving the overexpression of variant GLYCTK genes in cell cultures have demonstrated a significant loss of enzyme activity and immunoreactivity compared to the normal enzyme. nih.gov

Two splice variants of the GLYCTK gene have been identified, GLYCTK1 and a shorter variant, GLYCTK2, which lacks exon 4. researchgate.net Both variants are widely expressed in human tissues. researchgate.net

Mechanisms of D-Glyceric Acid Accumulation in Inherited Metabolic Disorders

The primary mechanism of D-glyceric acid accumulation in the inherited metabolic disorder D-glyceric aciduria is the deficiency of D-glycerate kinase. researchgate.net This enzymatic block prevents the conversion of D-glycerate into 2-phosphoglycerate, causing D-glycerate to build up. researchgate.netresearchgate.net D-glycerate is an intermediate in the breakdown pathways of serine and fructose. researchgate.net

In the catabolism of serine, it is converted to hydroxypyruvate, which is then reduced to D-glycerate by D-glycerate dehydrogenase. scielo.br Similarly, fructose metabolism can also produce D-glyceraldehyde, which can be oxidized to D-glycerate. scielo.br In a healthy individual, D-glycerate kinase would then phosphorylate D-glycerate, allowing it to enter the glycolytic pathway as 2-phosphoglycerate. researchgate.net However, in individuals with D-glycerate kinase deficiency, this pathway is disrupted, leading to the accumulation of D-glyceric acid. scielo.brnih.gov

The accumulation of this metabolite is the hallmark of D-glyceric aciduria and is responsible for the clinical manifestations of the disorder, which can include neurological symptoms. scielo.brresearchgate.netnih.gov

The table below provides a summary of the genetic and biochemical features of D-Glyceric Aciduria.

Compound List

2-phosphoglycerate

D-Glyceraldehyde

D-Glycerate

D-glyceric acid

Fructose

Glycerol

Hydroxypyruvate

L-tartrate

Pyruvate

Serine

Biological Functions and Regulatory Roles of D Glyceric Acid

D-Glyceric Acid as a Metabolic Signaling Molecule

Emerging evidence suggests that D-Glyceric acid functions as a metabolic signaling molecule that can activate mitochondrial activity, mimicking some of the effects of physical exercise. researchgate.netmdpi.com Studies indicate that an increase in the cellular concentration of DGA can trigger a cascade of intracellular signals, essentially communicating a need for more aerobic energy. nih.gov This activation appears to be a highly conserved mechanism that subtly enhances cellular energy metabolism. nih.govnih.govjyu.fi

D-Glyceric acid has demonstrated a clear ability to modulate and activate mitochondrial energy metabolism, particularly in aging individuals. nih.govjyu.fi A clinical study involving healthy 50–60-year-old humans found that oral administration of DGA led to a significant upregulation of mitochondrial metabolism at the whole-body level. nih.govnih.govjyu.fi This activation encompasses both oxidative phosphorylation (OXPHOS) and anabolic reactions that utilize NADH. nih.gov

A key indicator of this metabolic shift is a significant reduction in plasma lactate (B86563) levels, which points to improved and more efficient aerobic energy production. nih.gov The primary enzyme for DGA metabolism, glycerate kinase (GLYCTK), phosphorylates DGA to form 2-phosphoglycerate, a direct intermediate in the glycolytic pathway. nih.govmetabolicsupportuk.org This reaction consumes one molecule of ATP, directly integrating DGA into the cell's central energy-producing pathways. nih.gov These findings suggest that DGA helps resolve energy metabolic challenges in key organs such as the liver and in circulating immune cells. nih.govsmolecule.com

Table 1: Effects of D-Glyceric Acid Administration on Metabolic Markers

| Metabolic Parameter | Observed Effect | Implication | Source |

|---|---|---|---|

| Mitochondrial Metabolism | Activated/Upregulated | Enhanced cellular energy production. | nih.govnih.govjyu.fi |

| Plasma Lactate | Strongly Reduced | Improved aerobic energy production and efficiency. | nih.gov |

| Oxidative Phosphorylation (OXPHOS) | Upregulated | Increased ATP generation in mitochondria. | nih.gov |

| Anabolic Reactions | Upregulated | Increased use of reducing power for biosynthesis. | nih.gov |

D-Glyceric acid directly influences the cell's redox state, a critical component of metabolic health. aging-us.com The ratio of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) to its reduced form (NADH) is a key regulator of cellular energy metabolism. nih.gov Studies have shown that DGA administration leads to an upregulation of the cellular NADH/NAD+ ratio. nih.govnih.govjyu.fi

This increase in the NADH pool provides more reducing power for the mitochondrial electron transport chain, fueling ATP production. nih.gov The surplus reducing power from NADH can also be channeled into essential anabolic reactions and the neutralization of oxidized molecules. nih.gov These processes, in turn, re-oxidize NADH back to NAD+, which is crucial for maintaining the continuity of energy metabolism in both the cytosol and mitochondria. nih.govnih.gov An oversupply of NADH from glucose metabolism can disrupt this balance, but DGA appears to act as a regulatory signal that promotes its efficient use. nih.govdovepress.com The maintenance of this redox balance is essential for cell survival under both normal and stress conditions. frontiersin.org

Beyond its direct role in energy metabolism, DGA acts as a signaling molecule that regulates other vital cellular processes. ontosight.ai Research indicates that DGA administration significantly lowers systemic inflammation and enhances cellular membrane integrity. nih.govnih.govjyu.fi This suggests DGA has a stabilizing effect on cellular health.

Furthermore, DGA has been shown to modulate the expression of mitochondria-related mRNA in circulating immune cells, indicating a systemic impact on metabolic and inflammatory pathways. nih.govnih.gov One proposed mechanism for its anti-inflammatory effect is the activation of the Heme Oxygenase-1 (HO-1) pathway, which leads to an increase in blood bilirubin. mdpi.com Bilirubin is a potent antioxidant and is associated with reduced inflammation and lower blood triglycerides. mdpi.com It is hypothesized that DGA triggers an indirect signaling cascade that communicates a need for more aerobic energy, which in turn initiates these broader regulatory effects on inflammation and cell maintenance. nih.gov

Table 2: Regulatory Roles of D-Glyceric Acid Beyond Energy Metabolism

| Cellular Process | Observed Effect of DGA | Potential Mechanism | Source |

|---|---|---|---|

| Systemic Inflammation | Lowered | Activation of the HO-1 pathway; increased bilirubin. | nih.govmdpi.com |

| Cellular Membrane Integrity | Enhanced | Associated with overall activation of metabolic flows. | nih.govnih.gov |

| Gene Expression | Modulated | Changes in mitochondria-related mRNA expression. | nih.govontosight.ai |

| Heme Oxygenase-1 (HO-1) Pathway | Activated | Direct signaling effect of DGA administration. | mdpi.com |

D-Glyceric Acid in Plant Photorespiration

In plants, D-Glyceric acid is a critical intermediate in the photorespiratory C2 carbon cycle, a metabolic pathway that is intrinsically linked to photosynthesis. gcwgandhinagar.comnih.gov This cycle acts as a crucial ancillary pathway to the main photosynthetic Calvin cycle (C3 cycle), especially under conditions of high oxygen and low carbon dioxide. nih.govannualreviews.org

Photorespiration, or the C2 cycle, is initiated by the enzyme Ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO). nih.gov When RuBisCO binds with O₂ instead of CO₂, it produces one molecule of 3-phosphoglycerate (B1209933) (which stays in the Calvin cycle) and one molecule of a two-carbon compound, 2-phosphoglycolate. gcwgandhinagar.comnih.govdoubtnut.com The C2 cycle serves as a carbon recovery system to process this 2-phosphoglycolate, preventing the loss of carbon from the photosynthetic system. nih.govresearchgate.net

The pathway spans three cellular organelles: the chloroplast, peroxisome, and mitochondrion. gcwgandhinagar.com After a series of reactions, the amino acid serine is transported from the mitochondria back to the peroxisome, where it is converted into hydroxypyruvate. gcwgandhinagar.comdoubtnut.com This hydroxypyruvate is then reduced to form D-Glycerate . gcwgandhinagar.comannualreviews.org This D-Glycerate is then transported out of the peroxisome and into the chloroplast. youtube.com In the final step of the C2 cycle, the enzyme glycerate kinase catalyzes the phosphorylation of D-Glycerate, using ATP, to produce 3-phosphoglyceric acid. nih.govyoutube.com

The C2 and C3 cycles are tightly interconnected, with both being initiated by the dual-function enzyme RuBisCO. nih.govannualreviews.org The C3 cycle "fixes" inorganic CO₂ into organic molecules, while the C2 cycle salvages carbon that would otherwise be lost when RuBisCO "accidentally" fixes O₂. nih.govpressbooks.pub

The crucial link between the two cycles is the final product of photorespiration. The D-Glyceric acid produced during the C2 cycle is converted into 3-phosphoglyceric acid (3-PGA) inside the chloroplast. nih.govyoutube.com 3-PGA is a primary intermediate of the Calvin cycle. ontosight.aimdpi.comwikipedia.org Upon its formation from D-Glycerate, this 3-PGA molecule can directly enter the C3 cycle, where it is used to regenerate Ribulose-1,5-bisphosphate (RuBP) or to synthesize sugars and starches. wikipedia.org Therefore, D-Glyceric acid represents the penultimate step in a pathway that directly feeds salvaged carbon back into the central cycle of photosynthesis, ensuring metabolic efficiency. nih.gov

Table 3: Key Steps of D-Glyceric Acid Formation and its Link to the Calvin Cycle

| Step | Location | Reaction | Connection Point | Source |

|---|---|---|---|---|

| 1. Oxygenation of RuBP | Chloroplast | RuBP + O₂ → 2-Phosphoglycolate + 3-PGA | Initiates C2 Cycle | gcwgandhinagar.comnih.gov |

| 2. Serine Conversion | Peroxisome | Serine → Hydroxypyruvate | Mid-pathway of C2 Cycle | gcwgandhinagar.com |

| 3. D-Glycerate Formation | Peroxisome | Hydroxypyruvate → D-Glycerate | Key intermediate of C2 Cycle | gcwgandhinagar.comannualreviews.org |

| 4. D-Glycerate Phosphorylation | Chloroplast | D-Glycerate + ATP → 3-Phosphoglyceric Acid (3-PGA) | Final step of C2 Cycle, product enters C3 Cycle | nih.govyoutube.com |

Enzymatic Activities in Plant Photorespiratory D-Glycerate Metabolism (e.g., D-glycerate 3-kinase)

A pivotal enzyme in the metabolism of D-glycerate within plants is D-glycerate 3-kinase (GLYK). This enzyme catalyzes the final, indispensable step of the photorespiratory C2 cycle, which is the phosphorylation of D-glycerate to 3-phosphoglycerate (3-PGA) using ATP as the phosphate (B84403) donor. nih.govbioone.orgresearchgate.net The resulting 3-PGA can then re-enter the Calvin (C3) cycle, thus recovering carbon that would otherwise be lost through the oxygenase activity of RuBisCO. nih.govresearchgate.net The photorespiratory pathway is essential for land plants growing in an oxygen-rich atmosphere, acting as a crucial ancillary pathway to the photosynthetic C3 cycle. nih.govnih.gov

For a long time, GLYK was the last remaining enzyme of the C2 cycle for which the encoding gene had not been identified. nih.govuni-rostock.de Researchers successfully purified the enzyme from Arabidopsis thaliana and identified its corresponding gene as At1g80380. nih.govnih.gov This gene is a single-copy gene in Arabidopsis. bioone.orguni-rostock.de Studies have confirmed that the protein encoded by this gene is structurally and phylogenetically distinct from glycerate kinases found in bacteria and animals, establishing it as the founder of a novel kinase family. nih.govnih.govuni-rostock.de Homologous enzymes have been identified in other plants, as well as in fungi and some cyanobacteria. nih.govuni-rostock.de

The critical role of GLYK in photorespiration is demonstrated by knockout mutant studies. Arabidopsis plants with a T-DNA insertion that inactivates the GLYK gene are unable to survive in normal atmospheric conditions. nih.govnih.gov These mutants exhibit a lethal phenotype unless they are grown in an environment with elevated carbon dioxide levels, which suppresses the oxygenase function of RuBisCO and thus the photorespiratory pathway. researchgate.netnih.govuni-rostock.de This provides direct evidence for the obligatory nature of this final step in the C2 cycle. nih.govnih.gov The activity of GLYK is vital for detoxifying photorespiratory intermediates and efficiently returning carbon to the primary photosynthetic pathway. researchgate.net

| Enzyme | Gene | Organism | Function | Key Findings |

| D-glycerate 3-kinase (GLYK) | At1g80380 | Arabidopsis thaliana | Catalyzes the phosphorylation of D-glycerate to 3-phosphoglycerate, the final step of the photorespiratory C2 cycle. nih.govbioone.org | Encoded by a single-copy gene; knockout mutants are not viable in normal air but grow under elevated CO2. nih.govbioone.orguni-rostock.de Belongs to a novel kinase family distinct from bacterial and animal glycerate kinases. nih.govuni-rostock.de |

Studies on Carbon Partitioning in C3 Photosynthesis

D-Glyceric acid has been instrumental as a tool in tracer studies to investigate the partitioning of carbon between the photosynthetic and photorespiratory pathways in C3 plants. nih.govnih.gov These studies often utilize doubly labeled (3R)-D-[3-³H₁, 3-¹⁴C]glyceric acid. nih.govnih.gov When supplied to illuminated leaf discs of a C3 plant like tobacco, this labeled glyceric acid is taken up by the chloroplasts and phosphorylated. nih.gov

The rationale behind this method lies in the stereochemistry of the subsequent metabolic steps. Metabolism through the reductive photosynthetic (Calvin) cycle conserves the tritium (B154650) (³H) label. nih.gov However, if the carbon flows through the photorespiratory loop, the oxidation of ribulose-1,5-bisphosphate (RuBP) leads to the formation of (2R)-[2-³H₁, ¹⁴C]glycolic acid. nih.gov The subsequent oxidation of this glycolate (B3277807) by glycolate oxidase results in the release of the ³H into water. nih.gov Therefore, the loss of tritium from the system is directly associated with the oxidative photorespiratory pathway. nih.gov

By measuring the fraction of ³H retained in metabolites, such as the glucose derived from sucrose, researchers can calculate the flux of carbon through photorespiration relative to photosynthesis. nih.gov Under conditions where photorespiration is negligible (e.g., low oxygen), the retention of ³H is nearly complete. nih.gov Experimental results have confirmed that as the oxygen concentration increases or the carbon dioxide concentration decreases, the loss of ³H increases, reflecting a higher rate of photorespiration. nih.govnih.gov

One such study on tobacco leaf discs in normal air estimated that 39% of the RuBP was oxidized and that the rate of photorespiration was 46% of the net photosynthetic CO₂ fixation rate. nih.gov These experiments provide quantitative insights into the competition between the carboxylase and oxygenase activities of RuBisCO under different environmental conditions. nih.govpnas.org

| Study Focus | Organism | Tracer Molecule | Key Finding | Reference |

| Carbon Partitioning | Tobacco (Nicotiana tabacum) leaf discs | (3R)-D-[3-³H₁, 3-¹⁴C]glyceric acid | In normal air, it was estimated that 39% of RuBP was oxidized and the photorespiration rate was 46% of the net photosynthetic CO₂ fixation rate. nih.gov | nih.gov |

| Stoichiometry of Photorespiration | Tobacco (Nicotiana tabacum) leaf discs | (3R)-D-[3-³H₁, 3-¹⁴C]glyceric acid | The stoichiometry of photorespiration is not fixed and varies with O₂ and CO₂ concentrations. nih.gov | nih.gov |

Occurrence and Metabolic Flux in Diverse Biological Systems

D-Glyceric Acid in Mammalian Metabolism

D-Glyceric acid is a naturally occurring metabolite found in mammals, including humans, though typically in very small amounts. nih.govmedchemexpress.comacs.org It is involved in the breakdown pathway of the amino acid serine and, to a lesser extent, in fructose (B13574) metabolism. metabolicsupportuk.org In healthy adults, the plasma concentration of D-glyceric acid is quite low; one study reported it to be approximately 0.3% of the lactate concentration. nih.gov

The primary enzyme responsible for metabolizing D-glyceric acid in humans and other animals is glycerate kinase (GLYCTK), which phosphorylates it. metabolicsupportuk.orgfrontiersin.orgresearchgate.net A deficiency in this enzyme, due to mutations in the GLYCTK gene, leads to a rare inherited metabolic disorder known as D-glyceric aciduria. metabolicsupportuk.org This condition is characterized by the accumulation and high-level excretion of D-glyceric acid in the urine. metabolicsupportuk.org

Recent research has explored the systemic effects of oral D-glyceric acid administration in healthy humans, suggesting a role in activating mitochondrial metabolism. nih.govfrontiersin.orgnih.gov Studies in healthy, middle-aged adults indicated that D-glyceric acid supplementation led to a reduction in plasma lactate and markers of systemic inflammation, along with modulation of mitochondria-related gene expression. nih.gov These findings suggest that exogenous D-glyceric acid may influence whole-body energy metabolism, potentially by upregulating mitochondrial activity and improving the cellular redox state (NADH/NAD+ ratio). nih.govepo.org

Microbial Pathways of D-Glyceric Acid Metabolism (e.g., bacteria, fungi)

D-Glyceric acid is a metabolite in various microbial pathways and can be both produced and consumed by a range of bacteria and fungi. acs.orgsmolecule.com

Bacterial Metabolism: Several species of acetic acid bacteria, such as those from the genera Gluconobacter and Acetobacter, are known to produce D-glyceric acid from glycerol (B35011) through oxidative fermentation. nih.govnih.govresearchgate.net For instance, Acetobacter tropicalis can produce D-glyceric acid with a high enantiomeric excess (over 99%), while Gluconobacter frateurii also produces significant quantities. nih.govresearchgate.net The key enzyme in this process is a membrane-bound alcohol dehydrogenase. nih.gov

Metabolic engineering has been used to develop microbial platforms for D-glyceric acid production. In Escherichia coli, a synthetic pathway was created to convert D-galacturonate (a component of pectin) into D-glyceric acid. nih.govoup.commit.edu This was achieved by expressing heterologous enzymes, such as uronate dehydrogenase, and inactivating native enzymes like glycerate kinase to prevent the consumption of the D-glyceric acid product. nih.govoup.com This engineered strain achieved a high molar yield of 83%. nih.govmit.edu

Fungal Metabolism: In fungi, D-glyceric acid metabolism has also been described. The enzyme was first isolated from baker's yeast (Saccharomyces cerevisiae). nih.gov Some fungi, including species of Penicillium and Aspergillus, can resolve racemic mixtures of glyceric acid, specifically metabolizing the L-enantiomer and leaving the D-glyceric acid. acs.org In Saccharomyces cerevisiae, D-glyceric acid is metabolized through the oxidative D-xylose pathway. smolecule.com

| Organism Type | Species | Role in D-Glyceric Acid Metabolism | Pathway/Enzyme |

| Bacteria | Acetobacter tropicalis | Production from glycerol | Oxidative fermentation via membrane-bound alcohol dehydrogenase. nih.govresearchgate.net |

| Bacteria | Gluconobacter frateurii | Production from glycerol | Oxidative fermentation. nih.govnih.gov |

| Bacteria | Escherichia coli (engineered) | Production from D-galacturonate | Heterologous expression of uronate dehydrogenase; inactivation of glycerate kinase. nih.govoup.com |

| Fungi | Saccharomyces cerevisiae (baker's yeast) | Metabolizes D-glyceric acid | Oxidative D-xylose pathway. nih.govsmolecule.com |

| Fungi | Penicillium sp., Aspergillus sp. | Can resolve DL-glyceric acid mixtures | Preferential metabolism of L-glyceric acid. acs.org |

D-Glyceric Acid as an Algal Metabolite

D-Glyceric acid and its phosphorylated form, 3-phosphoglycerate, are recognized as metabolites in algae. ebi.ac.ukebi.ac.uk 3-phosphoglycerate is a key intermediate in the Calvin cycle, the primary pathway of carbon fixation in photosynthesis, which is common to both higher plants and algae. nih.gov

Studies on the metabolism of various algal species have identified glyceric acid as a component of their metabolic profiles. For example, in the brown alga Fucus vesiculosus, glyceric acid is one of the main metabolites that contribute to the rapid distribution of carbon, alongside sugar-phosphates and glycerol. mdpi.com It is listed among the di- and tricarboxylic acids identified in the metabolic profiling of this species during its early embryogenesis. mdpi.com

In some red algae, D-glyceric acid is a constituent of more complex molecules. For instance, the compound digeneaside, found in certain red algae, is 2-O-α-D-mannopyranosyl-D-glyceric acid. researchgate.net This indicates that D-glyceric acid serves as a building block for other specialized metabolites in these organisms. The presence of D-glyceric acid and its derivatives across different algal phyla, including green algae, highlights its fundamental role in their central carbon metabolism. nih.govebi.ac.uk

Advanced Analytical Methodologies for D Glyceric Acid Research

Spectrometric and Chromatographic Approaches for Quantification

A combination of separation science and mass detection provides the foundation for the quantitative analysis of D-Glyceric acid in complex biological matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely used technique for the analysis of volatile and thermally stable compounds. For non-volatile molecules like D-Glyceric acid, a crucial derivatization step is required to increase their volatility. This typically involves the conversion of the polar carboxyl and hydroxyl groups into less polar silyl (B83357) ethers, most commonly through reaction with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) derivatives.

The derivatized D-Glyceric acid is then introduced into the GC system, where it is separated from other components of the sample based on its boiling point and interaction with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that serves as a molecular fingerprint for identification and quantification.

Key parameters in a typical GC-MS analysis of D-Glyceric acid are outlined in the table below.

| Parameter | Typical Value/Condition | Purpose |

| Derivatization Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS) | To increase the volatility of D-Glyceric acid for gas-phase analysis. |

| GC Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane) | Provides separation of analytes based on their boiling points and polarity. |

| Carrier Gas | Helium | Transports the vaporized sample through the GC column. |

| Injection Mode | Splitless | Maximizes the amount of analyte introduced onto the column for trace analysis. |

| Ionization Mode | Electron Ionization (EI) | A hard ionization technique that produces characteristic fragmentation patterns for structural confirmation. |

| MS Detection Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring specific ions characteristic of the D-Glyceric acid derivative. |

Research has demonstrated the utility of GC-MS in identifying and quantifying glyceric acid in biological samples, which is crucial for the diagnosis of certain inborn errors of metabolism.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Stereoisomer Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the analysis of D-Glyceric acid, particularly for the crucial task of distinguishing between its stereoisomers, D- and L-Glyceric acid. This is of significant diagnostic importance, as the accumulation of a specific enantiomer is indicative of different metabolic disorders.

In this technique, the sample is first separated by liquid chromatography, which is well-suited for polar and non-volatile compounds like glyceric acid, eliminating the need for derivatization. For stereoisomer analysis, a chiral stationary phase (CSP) is employed in the HPLC column. These specialized columns contain a chiral selector that interacts differently with the D- and L-enantiomers, leading to their separation in time as they pass through the column.

Following chromatographic separation, the eluent is introduced into a tandem mass spectrometer. The molecules are ionized, typically using electrospray ionization (ESI), and a specific precursor ion corresponding to glyceric acid is selected. This precursor ion is then fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, allowing for accurate quantification even in complex biological matrices like urine and plasma.

A study detailing the chiral separation of glyceric acid enantiomers in urine reported the following LC-MS/MS parameters:

| Parameter | Condition | Purpose |

| LC Column | Chiral Ristocetin A-based column | To achieve enantioselective separation of D- and L-Glyceric acid. |

| Mobile Phase | Isocratic elution with a mixture of aqueous buffer and organic solvent | To carry the sample through the column and facilitate separation. |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | To generate negatively charged ions of glyceric acid for mass analysis. |

| MS/MS Transitions | Monitoring of specific precursor-to-product ion transitions | To provide high selectivity and sensitivity for the quantification of each stereoisomer. |

This methodology allows for the direct and unambiguous determination of the stereochemical configuration of glyceric acid, which is essential for the differential diagnosis of D-glyceric aciduria and L-glyceric aciduria.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including D-Glyceric acid. NMR provides detailed information about the chemical structure, connectivity, and stereochemistry of a compound by observing the behavior of atomic nuclei in a magnetic field.

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common techniques used. The chemical shifts of the protons and carbons in the D-Glyceric acid molecule provide information about their local electronic environment. Furthermore, the coupling patterns between adjacent protons (spin-spin coupling) can be used to establish the connectivity of the atoms within the molecule.

For quantitative analysis (qNMR), a known amount of an internal standard is added to the sample. The integral of the NMR signal for a specific proton of D-Glyceric acid is compared to the integral of a signal from the internal standard, allowing for the determination of the concentration of D-Glyceric acid in the sample.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed for more complex structural analysis, providing correlations between protons and carbons and further confirming the structure of D-Glyceric acid.

| NMR Technique | Information Provided |

| ¹H NMR | Number of different types of protons, their chemical environment, and connectivity. |

| ¹³C NMR | Number of different types of carbons and their chemical environment. |

| DEPT (Distortionless Enhancement by Polarization Transfer) | Differentiates between CH, CH₂, and CH₃ groups. |

| COSY (Correlation Spectroscopy) | Shows correlations between coupled protons. |

| HSQC (Heteronuclear Single Quantum Coherence) | Shows correlations between protons and their directly attached carbons. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons over two or three bonds. |

While not as sensitive as mass spectrometry-based methods, NMR is a non-destructive technique that provides unparalleled structural information and can be used for accurate quantification without the need for identical isotopically labeled standards.

High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis Techniques

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of D-Glyceric acid. Various HPLC modes can be employed, with reversed-phase (RP) and ion-exchange chromatography being common choices for organic acids.

In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For a polar compound like D-Glyceric acid, this mode may require derivatization to increase its retention on the column. Ion-exchange chromatography, on the other hand, separates molecules based on their charge and is well-suited for the analysis of acids. Detection is often achieved using a refractive index (RI) detector or a UV detector at a low wavelength (around 210 nm), as glyceric acid lacks a strong chromophore.

Capillary Electrophoresis (CE) offers an alternative high-resolution separation technique for charged species like D-Glyceric acid. In CE, separation is achieved based on the differential migration of ions in an electric field within a narrow capillary. This technique is characterized by its high efficiency, short analysis times, and low sample and reagent consumption. For the analysis of organic acids, indirect UV detection is often employed, where a chromophore is added to the background electrolyte, and the analyte is detected as a decrease in absorbance. More advanced detection methods, such as capacitively coupled contactless conductivity detection (C⁴D), have also been successfully applied to the analysis of glycerate.

| Technique | Separation Principle | Common Detector |

| HPLC (Ion-Exchange) | Based on the reversible interaction between charged analyte and charged stationary phase. | Refractive Index (RI), UV (low wavelength) |

| Capillary Electrophoresis (CE) | Based on the differential migration of ions in an electric field. | Indirect UV, Capacitively Coupled Contactless Conductivity (C⁴D) |

Enantioselective Methodologies for Stereochemical Discrimination

The biological activity of chiral molecules is often enantiomer-specific. Therefore, the ability to separate and quantify the individual enantiomers of glyceric acid is of utmost importance.

Chiral Separation Techniques

The separation of D- and L-Glyceric acid can be achieved through various chiral separation techniques, which are broadly categorized into direct and indirect methods.

Direct Methods: These methods involve the use of a chiral environment to differentiate between the enantiomers. The most common approach is the use of a chiral stationary phase (CSP) in HPLC, as discussed in the LC-MS/MS section. The chiral selector, which is immobilized on the stationary phase, forms transient diastereomeric complexes with the enantiomers, leading to different retention times. Various types of CSPs are available, including polysaccharide-based, protein-based, and cyclodextrin-based columns.

Another direct method is the use of chiral additives in the mobile phase for HPLC or in the background electrolyte for Capillary Electrophoresis. These chiral selectors, such as cyclodextrins, interact with the enantiomers in the mobile phase, forming diastereomeric complexes that can be separated on a non-chiral stationary phase or in the capillary.

Indirect Methods: In this approach, the enantiomers of glyceric acid are derivatized with a chiral reagent to form a pair of diastereomers. Diastereomers have different physical and chemical properties and can be separated using conventional, non-chiral chromatographic techniques like GC or HPLC. After separation, the individual diastereomers can be quantified, and the original enantiomeric composition can be determined. A common strategy is to react the carboxylic acid group of glyceric acid with a chiral alcohol or amine to form diastereomeric esters or amides.

| Method | Principle | Example |

| Direct (Chiral HPLC) | Differential interaction with a chiral stationary phase. | Separation on a Ristocetin A-based column. |

| Direct (Chiral CE) | Differential interaction with a chiral selector in the background electrolyte. | Use of cyclodextrins as a chiral additive. |

| Indirect (Derivatization) | Conversion of enantiomers into diastereomers followed by separation on a non-chiral column. | Reaction with a chiral alcohol to form diastereomeric esters. |

The choice of the most suitable enantioselective methodology depends on the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the available instrumentation.

Potentiometric Membrane Electrodes for Enantiomeric Analysis

The accurate determination of D-glyceric acid in biological samples is crucial for the diagnosis and study of metabolic disorders such as D-glyceric aciduria. Potentiometric membrane electrodes offer a rapid, selective, and cost-effective method for the enantiomeric analysis of glyceric acid. These sensors are designed to produce a potential difference that is proportional to the concentration of a specific ion in a solution. For the analysis of D-glyceric acid, the key to the electrode's selectivity lies in the incorporation of a chiral selector into the membrane.

Research has demonstrated the successful development of enantioselective potentiometric membrane electrodes (EPMEs) for D-glyceric acid using β-cyclodextrin and its derivative, 2-hydroxy-3-trimethylammoniopropyl-β-cyclodextrin, as chiral selectors within a carbon paste matrix. These electrodes have shown a reliable response to D-glyceric acid within specific concentration ranges, allowing for its quantification in complex biological matrices like urine and serum. The principle of operation is based on the differential interaction between the chiral selector and the D- and L-enantiomers of glyceric acid, leading to a measurable potentiometric response that is specific to the D-enantiomer.

The performance of these electrodes is characterized by several key parameters, including the linear concentration range, the limit of detection, and selectivity over other potentially interfering substances. Studies have shown that β-cyclodextrin-based electrodes can be effectively used for the analysis of D-glyceric acid in concentrations ranging from 10⁻⁵ to 10⁻³ mol/L. The use of a β-cyclodextrin derivative can further enhance the electrode's performance, extending the linear range to 10⁻⁶ to 10⁻³ mol/L and improving the detection limit.

A significant advantage of these potentiometric sensors is their high selectivity for D-glyceric acid, even in the presence of its L-enantiomer and other common metabolites found in biological fluids, such as creatine, creatinine, and various inorganic ions (Na⁺, K⁺, Ca²⁺). This high selectivity is crucial for accurate diagnostic applications, as it minimizes the need for extensive sample preparation and reduces the likelihood of false positives.

Table 1: Performance Characteristics of Potentiometric Membrane Electrodes for D-Glyceric Acid Analysis This table is interactive. You can sort and filter the data by clicking on the column headers.

| Chiral Selector | Concentration Range (mol/L) | Limit of Detection (mol/L) |

|---|---|---|

| β-Cyclodextrin | 10⁻⁵ - 10⁻³ | Not Specified |

| 2-hydroxy-3-trimethylammoniopropyl-β-cyclodextrin | 10⁻⁶ - 10⁻³ | Not Specified |

Isotopic Tracer Studies for Metabolic Flux Analysis

Isotopic tracer studies are a powerful tool for elucidating metabolic pathways and quantifying the rate of flow, or flux, of molecules through these pathways. This methodology involves introducing a substrate labeled with a stable or radioactive isotope into a biological system and then tracking the distribution of the isotope through various metabolites. By analyzing the isotopic enrichment in downstream products, researchers can gain a dynamic view of metabolic activity.

The use of radiolabeled D-glyceric acid, such as D-[¹⁴C]glyceric acid, allows for the direct tracing of its metabolic fate within an organism or cellular system. Early studies have utilized D-[3-¹⁴C]glycerate to investigate its metabolism in liver tissue. nih.gov When introduced into a biological system, the radiolabel allows for the unambiguous tracking of the carbon backbone of D-glyceric acid as it is converted into other metabolites.

The general workflow for such a study involves:

Synthesis of Radiolabeled D-Glyceric Acid: A radioactive isotope of carbon, typically ¹⁴C, is incorporated into the D-glyceric acid molecule at a specific position.

Administration: The labeled compound is introduced to the biological system, which could be a whole organism, a perfused organ, or a cell culture.

Metabolic Incubation: The system is allowed to metabolize the labeled substrate for a defined period.

Sample Collection and Analysis: Samples are collected at various time points, and metabolites are extracted and separated, often using chromatographic techniques. The radioactivity in each metabolite fraction is then quantified using methods like scintillation counting.

By identifying the radiolabeled downstream products, researchers can map the metabolic pathways that D-glyceric acid enters. For instance, if the radiolabel from D-[¹⁴C]glyceric acid is detected in intermediates of glycolysis or the citric acid cycle, it provides direct evidence that D-glyceric acid is being converted into these compounds.

Metabolic flux analysis (MFA) using isotopic tracers provides a quantitative measure of the rates of metabolic reactions. While specific studies detailing the comprehensive MFA of D-glyceric acid are not widely available, the principles of the technique can be applied to understand its metabolic dynamics. The core of ¹³C-MFA involves introducing a substrate labeled with the stable isotope ¹³C and measuring the isotopic enrichment patterns in key metabolites.

The process for determining carbon flux rates generally includes:

Isotopic Labeling Experiment: A ¹³C-labeled substrate that is a precursor to D-glyceric acid, such as [U-¹³C]glucose or [¹³C]serine, is supplied to the cells. The system is allowed to reach a metabolic and isotopic steady state.

Measurement of Isotopic Labeling: The isotopic labeling patterns of intracellular metabolites, including D-glyceric acid and related compounds, are measured using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Metabolic Network Model: A stoichiometric model of the relevant metabolic pathways is constructed. This model represents the known biochemical reactions and the flow of carbon atoms through the network.

Flux Estimation: Computational algorithms are used to estimate the intracellular metabolic fluxes that best reproduce the experimentally measured isotopic labeling patterns.

This approach allows for the quantification of the relative and absolute rates of reactions in pathways such as glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the citric acid cycle, and can reveal how D-glyceric acid synthesis and degradation are integrated with central carbon metabolism. For example, by tracing the flow of ¹³C from glucose to D-glyceric acid, one could quantify the flux of carbon through the specific enzymatic steps that lead to its formation.

Table 2: Key Steps in Isotopic Tracer Studies for Metabolic Flux Analysis This table is interactive. You can sort and filter the data by clicking on the column headers.

| Step | Description | Key Techniques |

|---|---|---|

| 1. Isotopic Labeling | Introduction of a substrate with a stable or radioactive isotope into the biological system. | Cell culture, perfusion systems. |

| 2. Sample Processing | Collection of samples at various time points and extraction of metabolites. | Quenching, extraction protocols. |

| 3. Analytical Measurement | Separation and quantification of labeled metabolites. | GC-MS, LC-MS, NMR, Scintillation Counting. |

| 4. Data Analysis & Modeling | Quantification of isotopic enrichment and calculation of metabolic fluxes using computational models. | Isotope correction algorithms, metabolic flux analysis software. |

Biotechnological Production and Metabolic Engineering of D Glyceric Acid

Microbial Bioproduction Platforms

Various microorganisms, including bacteria and fungi, have been harnessed for the synthesis of D-Glyceric acid. These platforms offer distinct advantages, from natural production capabilities to amenability to genetic engineering for pathway optimization.

Acetic acid bacteria are notable for their natural ability to oxidize a range of sugars and alcohols, including the conversion of glycerol (B35011) to D-Glyceric acid. nih.govnih.gov Among these, Gluconobacter and Acetobacter species are prominent. researchgate.net

Acetobacter tropicalis has been identified as a proficient producer of highly pure D-Glyceric acid. The strain A. tropicalis NBRC16470, for instance, can produce D-GA with an enantiomeric excess (ee) of over 99%. nih.govasm.orgasm.org Research has shown that optimizing fermentation conditions, such as supplementing with yeast extract and maintaining a high initial glycerol concentration, can significantly enhance productivity. exlibrisgroup.com In a jar fermentor, A. tropicalis NBRC16470 produced 22.7 g/L of D-GA from 200 g/L glycerol over four days. exlibrisgroup.com Further optimization using a fed-batch strategy, where a glycerol-containing solution was used for pH control, pushed the D-GA titer to 101.8 g/L after a six-day incubation. nih.govasm.org The key enzyme responsible for this conversion in A. tropicalis is the membrane-bound alcohol dehydrogenase (mADH). jst.go.jp To overcome the challenge of high glycerol concentrations inhibiting cell growth, a two-step culture strategy has been developed. srce.hrfkit.hr This involves an initial stage for biomass accumulation at a low glycerol concentration, followed by a whole-cell biocatalysis stage with high glycerol concentration for D-GA production, resulting in a 2-fold increase in yield and a 4.5-fold increase in productivity compared to traditional fermentation. srce.hrfkit.hr

Gluconobacter frateurii is another effective bacterial strain for D-GA production. The NBRC103465 strain has been shown to accumulate up to 136.5 g/L of glyceric acid from glycerol in a jar fermentor, although with a lower enantiomeric excess of 72% for the D-form compared to A. tropicalis. nih.govasm.orgelsevierpure.com Optimization of factors like initial glycerol concentration and aeration rate has led to yields exceeding 80 g/L. nih.gov A notable challenge in Gluconobacter fermentations is the co-production of dihydroxyacetone (DHA). nih.govoup.com To address this, a mutant strain of G. frateurii (ΔsldA), with the gene for the glycerol dehydrogenase subunit disrupted, was created. This mutant successfully produced 89.1 g/L of GA in four days without any DHA accumulation when d-sorbitol (B1682158) was added to the medium to improve growth. oup.com

Escherichia coli , a workhorse of metabolic engineering, has been engineered to create a novel platform for producing optically pure D-Glyceric acid. mit.edunih.gov Unlike acetic acid bacteria, which use glycerol, this platform utilizes D-galacturonate as a substrate. nih.govoup.comresearchgate.net The engineered pathway involves expressing two heterologous enzymes: uronate dehydrogenase from Pseudomonas syringae and galactarolactone isomerase from Agrobacterium fabrum. mit.edunih.govoup.com These enzymes work in concert with endogenous E. coli enzymes to convert D-galacturonate to D-GA. mit.eduoup.com By eliminating competing metabolic pathways through gene knockouts (e.g., garK, hyi, glxK, uxaC), researchers developed a mutant strain that produced 4.8 g/L of D-Glyceric acid with a high molar yield of 83%. mit.edunih.govoup.com This system offers the advantages of complete enantiopurity and the potential for high yields, addressing some of the limitations of acetic acid bacteria-based production. mit.eduresearchgate.net

Fungi, particularly filamentous fungi like Aspergillus and Penicillium, are well-known for their ability to produce a wide array of enzymes and organic acids, making them suitable candidates for bioconversion processes. ijbs.comnih.gov They play a crucial role in the natural degradation of lignocellulosic biomass by secreting extracellular enzymes. ijbs.com

Aspergillus species, such as Aspergillus niger, are widely used in industrial biotechnology for producing organic acids, including gluconic acid from glucose. researchgate.net This inherent capability for substrate oxidation suggests their potential for D-Glyceric acid synthesis. For instance, A. niger has been shown to effectively convert grape must into gluconic acid. researchgate.net Furthermore, Aspergillus oryzae can degrade fat-rich dairy substrates, releasing glycerol and fatty acids, demonstrating its ability to process glycerol-containing waste streams. semanticscholar.org While direct, high-titer production of D-Glyceric acid by wild-type Aspergillus is not extensively documented, their robust enzymatic machinery makes them attractive hosts for engineered pathways.

Penicillium species are also recognized for their bioconversion capabilities. nih.gov Along with Aspergillus, they have been screened for amylase production using agro-industrial residues, showcasing their utility in converting complex carbohydrates into valuable products. nih.gov Research on the bioconversion of grape must identified Penicillium puberulum and Penicillium frequentans as potent producers of gluconic acid, second only to Aspergillus niger. researchgate.net This highlights their potential for similar oxidative biotransformations to produce other sugar acids like D-Glyceric acid. The ability of some Penicillium species to perform specific chemical transformations makes them a target for further investigation and metabolic engineering efforts aimed at D-GA production.

Substrate Engineering and Pathway Design for Enhanced Production

To improve the economic viability of D-Glyceric acid production, research has focused on utilizing low-cost, renewable feedstocks and designing novel biosynthetic pathways to increase titers and yields.

Glycerol has emerged as a highly attractive feedstock for the biotechnological production of D-Glyceric acid. nih.govnih.gov It is the main by-product of the biodiesel industry, leading to its widespread availability and a significant decrease in price. researchgate.netsrce.hr This abundance transforms a potential waste stream into a valuable resource for producing value-added chemicals. nih.govresearchgate.net Acetic acid bacteria, such as Acetobacter tropicalis and Gluconobacter frateurii, naturally and efficiently convert glycerol into D-Glyceric acid through an oxidative process. nih.govnih.gov Fermentation processes have been developed that can handle high concentrations of glycerol, with some strains achieving D-GA titers of over 100 g/L. nih.govasm.org However, crude glycerol from biodiesel production often contains impurities like methanol, which can inhibit microbial growth and enzyme activity. srce.hrnih.gov Research has shown that some strains, like A. tropicalis, can tolerate up to 10% methanol, which could reduce the cost of substrate pre-treatment. srce.hr

An innovative approach to D-Glyceric acid production involves creating novel biosynthetic pathways in engineered microorganisms like E. coli. mit.eduresearchgate.net One such pathway utilizes D-galacturonate, a primary component of pectin (B1162225), which is abundant in agricultural and food waste streams. oup.comresearchgate.net This strategy not only produces D-GA but also valorizes food waste. mit.edu

The engineered pathway in E. coli combines heterologous and endogenous enzymes. nih.govoup.com It begins with the conversion of D-galacturonate to D-galactarate using uronate dehydrogenase (udh) from P. syringae and galactarolactone isomerase (gli) from A. fabrum. mit.eduoup.com This is followed by a series of reactions catalyzed by native E. coli enzymes—galactarate dehydratase (garD), 5-keto-4-deoxy-D-glucarate aldolase (B8822740) (garL), and 2-hydroxy-3-oxopropionate reductase (garR)—to yield D-Glyceric acid. mit.edunih.gov

A key aspect of this work was the optimization of carbon flux towards D-GA. mit.eduoup.com This was achieved by deleting genes encoding for enzymes that divert intermediates away from the desired pathway. The inactivation of glycerate kinases (garK and glxK) was crucial to prevent the phosphorylation of the final product. mit.eduoup.com Further deletions of genes involved in competing pathways (hyi, uxaC) led to significant improvements in production. mit.eduoup.com This systematic strain engineering resulted in a final strain capable of producing 4.8 g/L of D-GA with a high molar yield of 83% from D-galacturonate, demonstrating a successful alternative to glycerol-based fermentation. mit.edunih.govoup.com

Data adapted from research on D-Glyceric acid production from D-galacturonate in engineered E. coli. mit.eduoup.com

Beyond glycerol and D-galacturonate, researchers are exploring other renewable carbon sources to diversify the feedstocks for D-Glyceric acid production. The metabolically engineered E. coli platform developed for D-galacturonate utilization has shown flexibility, with studies demonstrating that galactose can serve as a suitable carbon co-feed. mit.eduoup.comresearchgate.net The pathway has also been extended to utilize D-gluconate as a starting substrate. researchgate.net

Recent breakthroughs have demonstrated the synthesis of D-Glyceric acid from D-xylose. A 2024 study highlighted a method using Ag/γ-Al₂O₃ catalysts for the stereoretentive C2–C3 bond cleavage of D-xylose, achieving an 86.8% yield and over 99% enantiomeric excess. This chemicocatalytic approach preserves the crucial chiral center of xylose to produce enantiopure D-GA. Additionally, enzymatic methods are being explored. A novel alditol oxidase from Thermopolyspora flexuosa expressed in E. coli was able to produce 23.8 mM of D-Glyceric acid from 100 mM glycerol, indicating the potential of novel enzymes to utilize various polyol substrates. nih.gov These explorations open up possibilities for using hemicellulose fractions of lignocellulosic biomass, which are rich in sugars like xylose, as a feedstock for D-Glyceric acid production.

Table of Mentioned Compounds

| Compound Name |

|---|

| D-Glyceric acid (D-GA) |

| Glycerol |

| D-Galacturonate |

| Dihydroxyacetone (DHA) |

| D-Sorbitol |

| Uronate |

| D-Galactarate |

| Pyruvate (B1213749) |

| Gluconic acid |

| Glucose |

| Amylase |

| Fatty acids |

| Galactose |

| D-Gluconate |

| D-Xylose |

| Methanol |

| Lactic acid |

| Myristic acid |

| Palmitic acid |

| Bromoacetophenone |

| Triethylamine |

| Acetic acid |

| Nitrous acid |

| Glycolic acid |

| Tartronic acid |

| L-Sorbose |

| Ethanol |

Genetic and Metabolic Engineering Strategies for D-Glyceric Acid Production

The biotechnological production of D-glyceric acid has been significantly advanced through various genetic and metabolic engineering strategies. These approaches aim to enhance the yield, productivity, and purity of D-glyceric acid by optimizing microbial hosts, primarily Escherichia coli and various acetic acid bacteria.

Construction of Novel Biosynthetic Routes

A key strategy in metabolic engineering is the design and implementation of novel biosynthetic pathways for the production of target chemicals. For D-glyceric acid, researchers have successfully constructed synthetic pathways in E. coli, a workhorse of industrial biotechnology, to convert alternative feedstocks into this valuable chemical.

One notable example involves the development of a microbial production platform in E. coli to synthesize D-glyceric acid from D-galacturonate, a major component of pectin found in agricultural waste streams. nih.govmit.eduoup.com This novel pathway combines heterologous and endogenous enzymes to achieve the conversion. Specifically, it utilizes uronate dehydrogenase (Udh) from Pseudomonas syringae and galactarolactone isomerase (Gli) from Agrobacterium fabrum. nih.govmit.eduoup.com These exogenous enzymes work in concert with a series of endogenous E. coli enzymes: galactarate dehydratase (GarD), 5-keto-4-deoxy-D-glucarate aldolase (GarL), and 2-hydroxy-3-oxopropionate reductase (GarR). nih.govmit.eduoup.com This engineered pathway effectively channels D-galacturonate towards the synthesis of D-glyceric acid, demonstrating the potential of using non-traditional substrates for biochemical production. nih.govmit.eduoup.com

Another innovative approach has been the construction of a biosynthetic pathway in E. coli for producing glycolate (B3277807) from glycerol, where D-glycerate is a key intermediate. nih.gov This pathway starts with the oxidation of glycerol to D-glycerate, catalyzed by an alditol oxidase. nih.gov This demonstrates the versatility of D-glycerate as a precursor and the potential to engineer pathways for various downstream products. nih.gov

Furthermore, advances in synthetic biology have enabled the construction of pathways that can utilize a mixture of substrates. For instance, an engineered E. coli strain was developed to produce D-glycerate from both D-galacturonate and D-gluconate. nih.gov This flexibility in substrate utilization is a significant advantage for industrial processes where feedstock composition can vary. nih.gov

These examples highlight the power of synthetic biology and metabolic engineering in creating new-to-nature pathways for the production of valuable chemicals like D-glyceric acid from renewable resources.

Rational Design for Enzyme Overexpression and Gene Inactivation

Rational design is a powerful metabolic engineering strategy that involves the targeted modification of a microbial host's genetic makeup to improve the production of a desired compound. This approach typically involves the overexpression of key enzymes in the biosynthetic pathway and the inactivation or deletion of genes that encode enzymes in competing pathways.

In the context of D-glyceric acid production in engineered E. coli, the overexpression of heterologous enzymes is crucial. For the pathway converting D-galacturonate to D-glyceric acid, the genes encoding uronate dehydrogenase (udh) from Pseudomonas syringae and galactarolactone isomerase (gli) from Agrobacterium fabrum are typically overexpressed. nih.govresearchgate.netresearchgate.net This is often achieved by placing these genes under the control of a strong, inducible promoter, such as the T7 promoter, which can be induced by isopropyl-β-D-thiogalactopyranoside (IPTG). oup.com

Conversely, gene inactivation is employed to block metabolic pathways that divert intermediates away from the desired product. A critical target for inactivation in D-glyceric acid production is the garK gene, which encodes for glycerate kinase. nih.govresearchgate.netresearchgate.net This enzyme phosphorylates D-glycerate, pulling it into downstream metabolic pathways. By deleting garK, the produced D-glyceric acid is prevented from being further metabolized, leading to its accumulation. nih.govresearchgate.netresearchgate.net

Further improvements in D-glyceric acid titer and yield have been achieved through the inactivation of additional genes. For instance, the deletion of hyi (encoding hydroxypyruvate isomerase) and glxK (encoding glycerate kinase II) has been shown to be beneficial. nih.govmit.eduoup.com The inactivation of uxaC, which encodes uronate isomerase, also helps to direct the carbon flux from D-galacturonate towards the engineered pathway. nih.govmit.eduoup.com

The systematic application of these rational design principles has led to the development of highly efficient D-glyceric acid producing strains. For example, a mutant E. coli strain with the genotype ΔgarKΔhyiΔglxKΔuxaC demonstrated significantly enhanced production of D-glyceric acid from D-galacturonate. nih.govmit.eduoup.com

Optimization of Carbon Flux Distribution and Mitigation of Competing Pathways

A central goal of metabolic engineering is to optimize the distribution of carbon flux within a microbial cell, directing it efficiently towards the synthesis of the desired product while minimizing its diversion into competing metabolic pathways. This is particularly crucial for maximizing the yield and productivity of D-glyceric acid.

In engineered E. coli strains designed to produce D-glyceric acid from D-galacturonate, a significant strategy for optimizing carbon flux is the elimination of competing pathways through gene knockouts. As discussed previously, the inactivation of genes such as garK (glycerate kinase), hyi (hydroxypyruvate isomerase), glxK (glycerate kinase II), and uxaC (uronate isomerase) is a prime example of this approach. nih.govmit.eduoup.com By systematically deleting these genes, researchers have successfully redirected the metabolic flow away from pathways that consume the D-glyceric acid precursor or the product itself, thereby channeling the carbon from D-galacturonate almost exclusively towards the engineered production pathway. nih.govmit.eduoup.com

The effectiveness of this strategy is evident in the development of a ΔgarKΔhyiΔglxKΔuxaC mutant strain of E. coli. This rationally designed strain was able to produce 4.8 g/L of D-glyceric acid from D-galacturonate, achieving a remarkable molar yield of 83%. nih.govresearchgate.netoup.com This high yield indicates a highly optimized carbon flux distribution, with the vast majority of the substrate being converted into the desired product.

Implementation of Substrate-Inducible Expression Systems

A sophisticated strategy in metabolic engineering for enhancing the production of D-glyceric acid involves the use of substrate-inducible expression systems. researchgate.net This approach eliminates the need for expensive and sometimes toxic chemical inducers, such as IPTG, by utilizing the substrate of the biosynthetic pathway as the inducer for gene expression. researchgate.netnih.gov

For the production of D-glyceric acid from D-galacturonate in E. coli, a galacturonate-responsive transcription factor biosensor has been developed. researchgate.netnih.gov This system employs a transcription factor that, in the presence of galacturonate, activates the expression of the genes required for the D-glyceric acid biosynthetic pathway. researchgate.netnih.gov This creates a self-regulating system where the production machinery is only turned on when the feedstock is available. researchgate.net

Researchers have successfully constructed and optimized such biosensors using heterologous transcription factors and their cognate hybrid promoters. researchgate.netnih.gov For instance, the ExuR transcription factor from Bacillus subtilis has been utilized to create a galacturonate biosensor in E. coli. mit.edumit.edu This engineered biosensor was shown to effectively control the expression of the heterologous genes (udh and gli) in the D-glyceric acid pathway upon the addition of galacturonate. researchgate.net

The performance of this substrate-inducible system has been demonstrated to be comparable to, and in some cases even outperform, traditional chemically-inducible systems. In one study, the productivity of D-glyceric acid using the galacturonate-inducible system was similar to that achieved with IPTG induction and significantly better than a constitutive expression system. researchgate.netmit.edu The substrate-induced strain produced 2.13 ± 0.03 g/L of D-glyceric acid within 6 hours of galacturonate addition. researchgate.net

The implementation of substrate-inducible expression systems offers several advantages for industrial-scale production. It reduces process costs by eliminating the need for chemical inducers, simplifies the fermentation process, and can lead to more robust and scalable bioprocesses. researchgate.netnih.gov

Strategies for Carbon Catabolite Repression Relaxation in Microbial Hosts

Carbon catabolite repression (CCR) is a global regulatory mechanism in many microorganisms, including E. coli, that ensures the preferential utilization of a preferred carbon source, typically glucose, over other available carbon sources. bohrium.combmbreports.org This can be a significant bottleneck in biotechnological processes that aim to utilize mixed sugar feedstocks, such as those derived from lignocellulosic biomass, which often contain a variety of sugars. bohrium.comresearchgate.net Relaxing CCR is therefore a crucial strategy for improving the efficiency of D-glyceric acid production from such feedstocks.